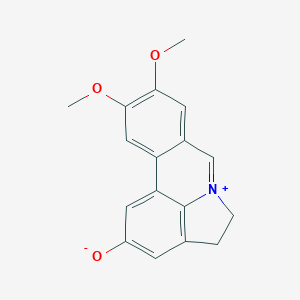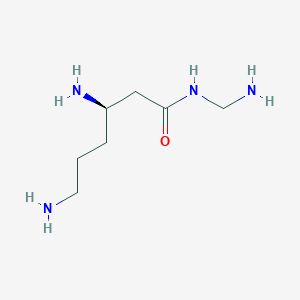
N-(5-methyl-4-isoxazolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU 4942 involves the condensation of 4-bromobenzaldehyde with indolin-2-one under basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, where the aldehyde and the indolinone react in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
Industrial production of SU 4942 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
SU 4942 primarily undergoes substitution reactions due to the presence of the bromine atom on the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted indolinones depending on the nucleophile used.
Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.
Reduction Reactions: Reduced products typically include alcohols or amines.
Scientific Research Applications
SU 4942 is widely used in scientific research due to its ability to modulate tyrosine kinase signaling. Some of its applications include:
Mechanism of Action
SU 4942 exerts its effects by inhibiting the activity of tyrosine kinases, particularly those involved in the VEGF and ECGF signaling pathways. It binds to the active site of these kinases, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation . This mechanism makes it a valuable tool in studying angiogenesis and related processes.
Comparison with Similar Compounds
Similar Compounds
SU 5416: Another tyrosine kinase inhibitor with a similar mechanism of action but different chemical structure.
SU 6668: A multi-targeted tyrosine kinase inhibitor with broader activity against various kinases.
Sunitinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
SU 4942 is unique in its specific inhibition of VEGF and ECGF-induced mitosis in endothelial cells. Its structure allows for selective binding to these kinases, making it a valuable tool in research focused on angiogenesis and related pathways .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-6(3-7-10-4)8-5(2)9/h3H,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLLXHJCGHJSFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541901 |
Source


|
| Record name | N-(5-Methyl-1,2-oxazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100499-63-6 |
Source


|
| Record name | N-(5-Methyl-1,2-oxazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)




![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)




![methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate](/img/structure/B35049.png)
![7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B35050.png)

